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Sialylated tetraose type 1

Cat. No.: B1165386
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Description

Contextualization within Glycobiology and Glycomics Research

In the intricate world of molecular biology, the study of complex carbohydrates, or glycans, has emerged as a critical field for understanding cellular processes, health, and disease. Glycobiology and the more recent field of glycomics—the comprehensive study of the entire complement of sugars in an organism—are revealing the profound impact of these molecules. neb.com Glycans, which are chains of sugar molecules, are one of the four fundamental building blocks of cells, alongside nucleic acids, proteins, and lipids. neb.com They are involved in a vast array of biological functions, including protein folding, cell-to-cell communication, immune responses, and pathogen recognition. neb.comfrontiersin.org Within this context, specific oligosaccharides, such as Sialylated Tetraose Type 1, are gaining significant attention for their distinct structures and important biological roles. The advancement of high-throughput glycomics is enabling a deeper understanding of how these complex molecules contribute to cell biology. neb.com

Overview of Sialylated Oligosaccharides in Biological Systems

Sialylated oligosaccharides are a class of glycans that are terminated with sialic acid residues. nih.gov These negatively charged nine-carbon sugars are typically found at the outermost ends of glycan chains on the surfaces of cells and secreted glycoproteins. nih.govnih.gov This terminal positioning makes them key players in a multitude of biological and pathological processes. nih.gov Sialic acids are involved in regulating cellular adhesion, signaling pathways, and protecting glycoproteins from degradation. researchgate.netmdpi.com Furthermore, they act as ligands for a variety of proteins, including hormones and antibodies, and are also recognized by pathogens like viruses and bacteria. frontiersin.org In human milk, sialylated oligosaccharides are abundant and are thought to provide significant health benefits to newborns, including supporting the development of the immune system, promoting gut maturation, and protecting against pathogens. mdpi.comoup.comresearchgate.net

Definition and Academic Significance of this compound Oligosaccharides

This compound is a specific oligosaccharide with the glycan structure Neu5Acα2-3Galβ1-3GlcNAcβ1-3Gal. elicityl-oligotech.com This compound is a member of the broader family of human milk oligosaccharides (HMOs) and is characterized by a terminal sialic acid linked to a type 1 (Galβ1-3GlcNAc) core structure. nih.govescholarship.org The academic significance of this compound lies in its potential biological functions, which are subjects of ongoing research. As a component of human milk, it is believed to contribute to the protective and developmental benefits afforded to infants. oup.com Moreover, the unique structural features of sialylated oligosaccharides like this one make them valuable tools for studying the specific interactions between carbohydrates and proteins, which are fundamental to many physiological and pathological events. nih.gov The synthesis of these complex molecules, often through chemoenzymatic approaches, is a significant area of research, providing crucial probes for biological investigations. nih.gov

Detailed Research Findings

Recent studies have begun to elucidate the specific roles and mechanisms of sialylated oligosaccharides. For instance, research has shown that certain sialylated HMOs can inhibit the growth of pathogenic bacteria like Group B Streptococcus by increasing the permeability of the bacterial cells. nih.govresearchgate.net The biosynthesis of these complex glycans is also an active area of investigation. For example, the enzymatic synthesis of Disialyllacto-N-tetraose (DSLNT), a related but more complex HMO, has been achieved, revealing insights into the recognition of atypical sialic acid linkages by immune-modulating proteins called Siglecs. researchgate.net Furthermore, the development of metabolically engineered E. coli strains has enabled the efficient biosynthesis of Sialyllacto-N-tetraose a (LST-a), demonstrating the feasibility of producing these complex molecules for further study and potential applications. acs.org

The table below provides a summary of key research findings related to sialylated oligosaccharides:

Research AreaKey FindingsReferences
Antimicrobial Activity Sialylated variants of lacto-N-tetraose exhibit antimicrobial and antibiofilm activity against Group B Streptococcus. nih.govresearchgate.net
Biosynthesis Chemoenzymatic synthesis methods have been developed to produce various sialylated oligosaccharides for biological studies. nih.govresearchgate.netacs.org
Immune Modulation Sialylated oligosaccharides can interact with Siglec receptors, which are involved in regulating immune responses. researchgate.net
Gut Health As a component of human milk, these oligosaccharides are believed to shape the infant gut microbiota and promote intestinal maturation. oup.com

Compound Information

Properties

Molecular Formula

C18H32O16

Synonyms

Neu5Acα2-3Galβ1-3GlcNAcβ1-3Gal

Origin of Product

United States

Structural Elucidation and Advanced Characterization Methodologies for Sialylated Tetraose Type 1 Oligosaccharides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Glycosidic Linkage Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for the de novo structure determination and conformational analysis of oligosaccharides in solution. It provides detailed atomic-level information about the primary sequence, glycosidic linkage positions, and the spatial arrangement of the molecule.

One-Dimensional and Two-Dimensional NMR Techniques

The structural elucidation of Sialylated tetraose type 1 is achieved through a combination of 1D and 2D NMR experiments. The 1D ¹H NMR spectrum offers initial insights, with the anomeric proton signals (H-1) resonating in a distinct downfield region, providing a fingerprint of the oligosaccharide's composition and purity. nih.gov

For this compound (also known as Sialyllacto-N-tetraose a or LSTa), complete and unambiguous assignment of both ¹H and ¹³C chemical shifts is accomplished using a suite of 2D NMR experiments. nih.gov Techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish through-bond proton-proton connectivities within each monosaccharide spin system. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons, enabling the assignment of carbon resonances. Finally, Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range (2-3 bond) proton-carbon couplings, which are crucial for identifying the sequence of monosaccharides and confirming the glycosidic linkage positions. nih.gov

Nuclear Overhauser Effect (NOE) experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are fundamental for determining the spatial proximity between protons. columbia.edu For this compound, inter-residue NOEs observed between the anomeric proton of one residue and a proton of the adjacent residue across the glycosidic bond provide direct evidence for the linkage site and offer crucial distance constraints for conformational analysis. columbia.edu

Residue¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
Neu5Ac (α2-3)H3eq: 2.76, H3ax: 1.80C1: 175.9, C2: 100.7, C3: 41.0, C4: 68.9, C5: 53.4, C6: 73.9, C7: 69.4, C8: 72.8, C9: 64.3
Gal (β1-3)H1: 4.58C1: 104.2, C2: 73.1, C3: 82.9, C4: 69.1, C5: 76.4, C6: 62.3
GlcNAc (β1-3)H1: 4.75C1: 103.1, C2: 56.5, C3: 82.5, C4: 69.4, C5: 76.9, C6: 61.9
Gal (β1-4)H1: 4.47C1: 104.2, C2: 73.6, C3: 75.0, C4: 78.9, C5: 76.3, C6: 62.4
Glc (reducing end)H1α: 5.23, H1β: 4.67C1α: 92.9, C1β: 97.2

Note: The data presented is based on published assignments for Sialyllacto-N-tetraose a. nih.gov Chemical shifts can vary slightly depending on experimental conditions such as solvent, temperature, and pH. The reducing end glucose (Glc) exists as a mixture of α and β anomers.

Conformational Sampling and Molecular Modeling in NMR Structure Elucidation

While NMR experiments provide time-averaged structural information, this compound, like other oligosaccharides, is a flexible molecule that exists as an ensemble of conformations in solution. nih.gov To describe this dynamic behavior, NMR data are often integrated with computational methods such as molecular dynamics (MD) simulations. nih.govresearchgate.net

MD simulations can explore the conformational landscape of the oligosaccharide, providing insights into the preferred shapes and the flexibility around the glycosidic linkages. nih.gov The force fields used in these simulations are specifically parameterized for carbohydrates to accurately model their behavior. frontiersin.org The simulations can predict the populations of different conformers, which can then be validated by comparing the calculated NMR parameters (e.g., NOEs and J-coupling constants) with the experimental data. frontiersin.org For instance, the analysis of ³J(H,H) coupling constants provides information about dihedral angles, which can be directly compared with the dihedral angle distributions from MD simulations. nih.gov

This integrated approach is particularly powerful for defining the conformational preferences of the key glycosidic linkages in this compound: Neu5Ac(α2-3)Gal, Gal(β1-3)GlcNAc, and GlcNAc(β1-3)Gal. The resulting conformational models are crucial for understanding how this oligosaccharide interacts with biological receptors. researchgate.net

Mass Spectrometry (MS) Approaches for Isomer Differentiation and Glycan Sequencing

Mass spectrometry is a cornerstone technique in glycomics, offering exceptional sensitivity for determining the composition and sequence of oligosaccharides. Various MS-based strategies are employed to characterize this compound, differentiate it from its isomers, and sequence its glycan structure.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF) MS for Cross-Ring Fragmentation Analysis

MALDI-TOF MS is a high-throughput technique used for the analysis of complex biological molecules. nih.gov In the context of this compound, it provides rapid determination of the molecular weight. However, the true power of this technique lies in its tandem MS (MS/MS) capabilities. In a MALDI-TOF/TOF instrument, precursor ions corresponding to the oligosaccharide are selected and subjected to collision-induced dissociation (CID), causing them to break apart in a predictable manner. nih.gov

The resulting fragmentation spectrum contains a wealth of structural information. The fragmentation of oligosaccharides typically occurs at the glycosidic bonds (glycosidic cleavage) or across the sugar rings (cross-ring cleavage). nih.gov Glycosidic cleavages produce B- and Y-type ions, which reveal the monosaccharide sequence. Cross-ring cleavages, producing A- and X-type ions, are particularly informative as they can provide details about the linkage positions between monosaccharide units. nih.govnih.gov For sialylated oligosaccharides, the loss of the terminal sialic acid is a common and prominent fragmentation pathway. nih.gov The specific pattern of cross-ring fragments can help differentiate between linkage isomers.

Electrospray Ionization (ESI) MS and Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Glycan and Glycopeptide Profiling

Electrospray ionization (ESI) is a soft ionization technique that is readily coupled with liquid chromatography (LC), making LC-ESI-MS a powerful tool for analyzing complex mixtures of glycans. nih.gov This technique is highly sensitive and allows for the separation of isomeric oligosaccharides prior to their detection by the mass spectrometer. Hydrophilic interaction liquid chromatography (HILIC) is a commonly used separation method for underivatized glycans. nih.gov

Tandem MS (MS/MS) analysis via ESI-MS provides fragmentation data similar to MALDI-TOF/TOF, which is used for sequencing. The fragmentation patterns are highly dependent on the charge state of the precursor ion and the collision energy used. uab.edu A key advantage of ESI-MS is its ability to generate multiply charged ions, which can fragment differently from singly charged ions, sometimes providing complementary structural information. Analysis in negative ion mode is often preferred for sialylated oligosaccharides due to the acidic nature of the sialic acid residue, which readily forms a stable negative ion. mdpi.com

Ion TypeDescriptionRepresentative Fragmentation of this compound
Y-ionsGlycosidic bond cleavage retaining charge on the reducing end.Loss of Neu5Ac; Loss of Neu5Ac-Gal.
B-ionsGlycosidic bond cleavage retaining charge on the non-reducing end.Neu5Ac ion; Neu5Ac-Gal ion.
Cross-Ring (A, X)Cleavage of bonds within a monosaccharide ring.0,2A and 2,4A ions from the GlcNAc or Gal residues, providing linkage information.
Neutral LossLoss of small molecules like H₂O.Observed in conjunction with other fragment ions, e.g., (Y-ion - H₂O).

Note: This table presents a generalized fragmentation pattern for a sialylated tetraose. The exact m/z values and relative intensities of fragments depend on the specific MS technique (MALDI vs. ESI), ionization mode (positive vs. negative), and instrumental parameters.

Permethylation Strategies for Enhanced Sialylated Glycan Analysis

A significant challenge in the MS analysis of sialylated glycans is the lability of the sialic acid residue, which can be easily lost during ionization or fragmentation, leading to a loss of crucial structural information. nih.gov To overcome this, chemical derivatization, most notably permethylation, is widely employed. researchgate.net

Permethylation involves replacing all the hydrogen atoms of the hydroxyl and carboxyl groups with methyl groups. This derivatization offers several key advantages:

Stabilization: It converts the carboxylic acid of sialic acid into a methyl ester, significantly stabilizing the labile glycosidic linkage and preventing its unintended loss. nih.gov

Increased Sensitivity: Permethylated glycans are more hydrophobic and generally show enhanced ionization efficiency in positive-ion mode MS, leading to improved signal intensity. semanticscholar.org

Simplified Spectra: It eliminates the formation of multiple salt adducts, resulting in cleaner mass spectra dominated by a single sodiated or potassiated species. semanticscholar.org

Linkage Information: The fragmentation patterns of permethylated glycans are highly informative and can be used to determine linkage positions. For instance, the relative abundance of certain fragment ions in an LC-MS/MS analysis can help distinguish between different isomers. umich.edu

LC-MS/MS analysis of permethylated this compound, often using reversed-phase chromatography, allows for robust separation and detailed structural characterization, making it a gold-standard method in glycomics. nih.gov

Chromatographic and Electrophoretic Separation Methods for this compound Isomers

The structural complexity and isomeric diversity of sialylated oligosaccharides, such as this compound, present significant analytical challenges. The subtle differences in linkage and branching patterns among isomers necessitate high-resolution separation techniques. Chromatographic and electrophoretic methods are fundamental tools for the effective separation and characterization of these complex glycans.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of complex carbohydrate mixtures. UPLC, with its use of smaller stationary phase particles, offers higher resolution, speed, and sensitivity compared to traditional HPLC. Various modes of HPLC/UPLC are employed to resolve isomeric glycoforms. bohrium.com

High-Performance Anion-Exchange Chromatography (HPAEC) is particularly well-suited for the separation of acidic oligosaccharides like sialylated tetraoses. At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on strong anion-exchange columns. The negative charge of the sialic acid residue provides a primary point of interaction, enabling the separation of sialylated from neutral oligosaccharides.

HPAEC coupled with Pulsed Ammersive Detection (PAD) offers a sensitive and direct detection method that does not require derivatization of the oligosaccharides. This technique has been successfully used to analyze complex mixtures of sialylated oligosaccharides. For instance, HPAEC-PAD profiling has been used to monitor the synthesis of sialylated galactooligosaccharides, demonstrating its capability to resolve complex reaction mixtures and identify newly formed sialylated products. nih.gov The elution profiles generated by HPAEC-PAD can distinguish between different sialylated species, with retention times influenced by the number and position of sialic acid residues. nih.gov

Table 1: Example HPAEC-PAD Experimental Conditions for Sialylated Oligosaccharide Analysis

Parameter Value
Column Anion-exchange column (e.g., CarboPac)
Mobile Phase Sodium acetate gradient in sodium hydroxide
Detection Pulsed Amperometric Detection (PAD)
Application Separation of neutral and sialylated oligosaccharides nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective method for the separation of glycans. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a low concentration of an aqueous buffer. This technique separates compounds based on their hydrophilicity.

HILIC is adept at separating isomeric glycans, including those with different sialic acid linkages. It has been demonstrated that the retention time of a glycan in HILIC correlates with the type of sialic acid linkage; generally, glycans with α2,6-linked sialic acid isomers elute later than those with α2,3-linkages. ub.edu This allows for the separation of sialylated tetraose isomers based on their linkage type. Combining HILIC with mass spectrometry (HILIC-MS) is a powerful tool for the comprehensive characterization of N-glycans, enabling the simultaneous analysis of glycan composition and sialylation patterns. ub.edu Online solid-phase extraction (SPE) can be coupled with HILIC-MS to specifically analyze sialylated milk oligosaccharides by removing the more abundant neutral oligosaccharides and lactose (B1674315). acs.org

Table 2: HILIC-MS for Separation of Sialylated Glycan Isomers

Feature Description Reference
Principle Separation based on hydrophilicity on a polar stationary phase. ub.edu
Application Resolves α2,3- and α2,6-linked sialic acid isomers. ub.edu
Observation α2,6-linked isomers typically show longer retention times than α2,3-linked isomers. ub.edu
Coupling Can be coupled with Mass Spectrometry (MS) for detailed structural characterization. ub.eduacs.org

Capillary Electrophoresis (CE) for Oligosaccharide Profiling

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly effective for charged molecules like sialylated oligosaccharides. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. The resolution of structural isomers in complex oligosaccharide mixtures can be challenging, but CE has proven to be a valuable tool for this purpose. nih.gov

Successful separation of sialylated oligosaccharide isomers, including sialyllacto-N-tetraose isomers, has been achieved using CE. nih.gov The key to achieving baseline resolution often lies in the optimization of the running buffer. Factors such as buffer type, concentration, pH, and the inclusion of organic modifiers or surfactants are critical. For example, the resolution of sialyllacto-N-tetraose a, -b, and sialyllacto-N-neotetraose-c was accomplished using a 0.4 M Tris-HCl buffer containing 250 mM sodium dodecyl sulfate and 10% methanol. nih.gov Coupling CE with mass spectrometry (CE-MS) further enhances its analytical power, allowing for the enrichment and stabilization of sialylated N-glycans for detailed structural characterization. nih.govnih.govbohrium.com This combination has been used to identify numerous sialylated N-glycan structures and their linkage isomers in complex biological samples. nih.govbohrium.com

Quantitative Analytical Methodologies for Sialic Acid Residues within Tetraose Structures

Quantifying the sialic acid content is crucial for the characterization of sialylated glycans, as the degree of sialylation can significantly impact their biological function. Sialic acid analysis is a regulatory requirement for the characterization of many biopharmaceuticals. ludger.comludger.com

Fluorimetric Assays

Fluorimetric assays are widely used for the quantification of sialic acid due to their high sensitivity and specificity. bioglyco.com These methods typically involve a chemical reaction that converts sialic acid into a fluorescent product, which can then be measured. bioglyco.comcreativebiomart.net

One common approach is based on the Warren method, where sialic acid is first oxidized to formylpyruvic acid. sigmaaldrich.com This intermediate then reacts with thiobarbituric acid to produce a pink-colored product that can be measured colorimetrically or, for higher sensitivity, fluorimetrically (excitation λex ≈ 555 nm / emission λem ≈ 585 nm). sigmaaldrich.com The fluorescence intensity is directly proportional to the concentration of sialic acid in the sample. sigmaaldrich.com This method can be used to determine both free and total sialic acid content after an initial acid hydrolysis step to release bound sialic acids. sigmaaldrich.com

Another widely used fluorimetric method involves derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB). Sialic acids are released from the glycan structure by mild acid hydrolysis, labeled with DMB, and then analyzed by HPLC with fluorescence detection. ludger.com This allows for the quantification of different types of sialic acids, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), by comparing their peak areas to those of known standards. ludger.com

Other fluorogenic reagents used for sialic acid quantification include 3,5-diaminobenzoic acid, pyridoxamine, and acetylacetone/periodic acid. bioglyco.com The thiobarbiturate assay is noted to be highly sensitive, allowing for the analysis of sialic acid in the picomole range. bioglyco.com The choice of assay can depend on the specific type of sialic acid being measured (e.g., free vs. bound, or O-acetylated forms). bioglyco.com

Table 3: Comparison of Fluorimetric Assay Reagents for Sialic Acid Quantification

Colorimetric Assays

Colorimetric assays are foundational methodologies for the quantification of sialic acids within oligosaccharides like this compound. These techniques rely on chemical reactions that generate a colored product, the absorbance of which is directly proportional to the concentration of sialic acid. A critical initial step for analyzing sialylated oligosaccharides is the liberation of the sialic acid moiety from the glycan chain through mild acid hydrolysis. Once freed, the sialic acid can react with specific chromogenic reagents.

One of the most established methods is the periodate-thiobarbituric acid assay , often referred to as the Warren assay. In this method, free sialic acid is first oxidized with periodate. This reaction cleaves the bond between adjacent hydroxyl groups on the polyhydroxyl side chain of the sialic acid, resulting in the formation of β-formylpyruvic acid. upenn.edureading.ac.uk This intermediate product then reacts with thiobarbituric acid under heated and acidic conditions to produce a characteristic pink chromophore with a maximum absorbance around 549 nm. upenn.edusigmaaldrich.com The intensity of this color is measured spectrophotometrically to determine the quantity of sialic acid. While highly sensitive, this assay can be prone to interference from other molecules, such as 2-deoxyribose, that can also form intermediates that react with thiobarbituric acid. reading.ac.uk

Another widely used technique is the resorcinol-hydrochloric acid assay . This method involves the reaction of sialic acid with a resorcinol-HCl reagent in the presence of copper (II) ions, which act as a catalyst. Upon heating, a stable blue-purple colored complex is formed, and the absorbance is typically measured at around 580 nm. researchgate.net A modification of this method, the periodate-resorcinol assay, incorporates an initial periodate oxidation step. nih.govresearchgate.netnih.gov This modification enhances the specificity and sensitivity of the assay for sialic acid glycosides. In this modified procedure, the chromogens formed from glycosidically bound sialic acids are stable to periodate oxidation at 37°C, whereas those from free sialic acids are destroyed at this temperature, allowing for the differential quantification of free and bound sialic acid. researchgate.net

More contemporary colorimetric approaches for sialic acid detection involve the use of boronic acid-functionalized nanomaterials . nih.govresearchgate.netnih.gov These assays are based on the specific interaction between boronic acid and the cis-diol groups present in sialic acid. In one common setup, 3-aminophenylboronic acid (3-APBA) is used to modify gold nanoparticles (AuNPs). researchgate.netnih.gov The boronic acid groups on the surface of the AuNPs bind to the cis-diols of sialic acid, causing the nanoparticles to aggregate. This aggregation leads to a distinct color change of the solution from red to blue, which can be quantified by measuring the ratio of absorbance at two different wavelengths (e.g., 700 nm and 520 nm). researchgate.net This method is valued for its simplicity, rapidity, and high selectivity for sialic acids. researchgate.netnih.gov

The application of these assays to a purified sample of this compound would first require a carefully controlled acid hydrolysis step to release the terminal N-acetylneuraminic acid. The resulting solution, containing the freed sialic acid, would then be subjected to one of the colorimetric reactions described above. By comparing the absorbance of the sample to a standard curve prepared with known concentrations of N-acetylneuraminic acid, the amount of sialic acid in the original this compound sample can be accurately determined.

Detailed Research Findings

While specific studies focusing exclusively on the colorimetric analysis of this compound are not extensively detailed in the public domain, the principles and performance of these assays with closely related sialylated oligosaccharides, such as sialyllactose, are well-documented. The performance characteristics of these assays are generally applicable to any purified sialylated oligosaccharide following the release of its sialic acid. The following tables illustrate the typical data and performance parameters obtained from such analyses.

Table 1: Performance Characteristics of Common Colorimetric Sialic Acid Assays

Assay MethodPrincipleTypical Wavelength (λmax)Linear Range (Illustrative)Limit of Detection (LOD) (Illustrative)
Periodate-Thiobarbituric Acid (Warren Assay)Formation of a pink chromophore from β-formylpyruvic acid and thiobarbituric acid. upenn.edu549 nm sigmaaldrich.com5-100 µM~2 µM
Periodate-Resorcinol AssayFormation of a blue-purple complex from sialic acid and resorcinol after periodate oxidation. researchgate.net~580 nm researchgate.net10-200 µM~5 µM
Boronic Acid-Gold Nanoparticle AssayAggregation of AuNPs induced by boronic acid-sialic acid binding, causing a color shift. researchgate.netRatio of A700/A520 researchgate.net15-100 µM researchgate.net~6 µM researchgate.net

Table 2: Illustrative Data for a Thiobarbituric Acid Assay of Hydrolyzed this compound

N-acetylneuraminic acid Standard Concentration (µM)Absorbance at 549 nm (AU)Sample IDAbsorbance at 549 nm (AU)Calculated Sialic Acid Concentration (µM)
00.005Hydrolyzed this compound0.45845.3
100.106
250.254
500.509
750.761
1001.012

This table presents hypothetical data to illustrate the results of a typical thiobarbituric acid assay. The calculated concentration in the sample would be determined using the standard curve generated from the known concentrations.

Biosynthesis and Enzymatic Engineering of Sialylated Tetraose Type 1 Oligosaccharides

Endogenous Biosynthetic Pathways and Associated Glycosyltransferases

The endogenous formation of sialylated tetraose type 1 involves a series of enzymatic steps catalyzed by membrane-bound proteins located in the Golgi complex. As glycoproteins and glycolipids transit through the Golgi cisternae, they are sequentially modified by distinct glycosyltransferases that construct the specific carbohydrate structure. The synthesis of the poly-N-acetyllactosamine backbone, which includes the type 1 chain (Galβ1-3GlcNAc), is catalyzed by the successive action of β-1,3-N-acetylglucosaminyltransferases and β-1,4-galactosyltransferases. nih.govresearchgate.netsigmaaldrich.com Subsequent terminal modification by sialyltransferases adds the final sialic acid cap.

The assembly of this compound is dictated by the coordinated activity of several key glycosyltransferases. These enzymes exhibit high specificity for both the sugar donor nucleotide and the acceptor substrate, ensuring the precise construction of the final oligosaccharide structure.

The formation of the characteristic type 1 chain (Galβ1-3GlcNAc) is initiated by the action of a β-1,3-N-acetylglucosaminyltransferase. This enzyme catalyzes the transfer of N-acetylglucosamine (GlcNAc) from the donor substrate, UDP-GlcNAc, to a terminal galactose (Gal) residue of the acceptor molecule. The β1-3-linked N-acetylglucosaminide is a crucial component of human milk oligosaccharides (HMOs). nih.gov For instance, the enzyme β-1,3-N-acetylglucosaminyltransferase 1 (B3GNT1) is known to catalyze this reaction. nih.gov Research has demonstrated that B3GNT1 physically associates with β-1,4-galactosyltransferase 1 (B4GALT1) in the Golgi, which may facilitate the efficient synthesis of repeating glycan structures. nih.gov

Following the addition of GlcNAc, a β-1,4-galactosyltransferase (β4GalT) acts on the newly formed terminal GlcNAc residue. This enzyme transfers galactose from UDP-galactose to the acceptor, forming a Galβ1-4GlcNAc disaccharide unit, a common structure in complex-type N-linked oligosaccharides. genecards.orgresearchgate.netnih.govnih.gov The human genome contains seven β4GalT genes, each encoding enzymes with distinct functions in the biosynthesis of different glycoconjugates. genecards.org β-1,4-galactosyltransferase 1 (B4GALT1) is a well-characterized member of this family. genecards.orgresearchgate.netnih.gov These enzymes exhibit specificity for the donor UDP-galactose and transfer galactose in a β1,4 linkage to acceptor sugars like GlcNAc. genecards.org Studies on six different human β-1,4-GalTs have shown that they possess different acceptor specificities toward oligosaccharides with branched structures. oup.com

Enzyme ClassExample EnzymeDonor SubstrateAcceptor SubstrateLinkage FormedRole in Synthesis
β1,3-N-acetylglucosaminyltransferaseB3GNT1UDP-GlcNAcTerminal Galactoseβ1,3Initiates Type 1 chain synthesis
β1,4-galactosyltransferaseB4GALT1UDP-GalactoseTerminal GlcNAcβ1,4Elongates the oligosaccharide chain

The final step in the biosynthesis of many sialylated oligosaccharides is the addition of a sialic acid residue. α2,3-Sialyltransferases catalyze the transfer of N-acetylneuraminic acid (Neu5Ac) from its activated donor, CMP-Neu5Ac, to a terminal galactose residue, forming an α2,3-linkage. uniprot.orgresearchgate.net The enzymes ST3GAL3 and ST3GAL4 are key members of this family. nih.gov ST3GAL4 preferentially adds sialic acid to Galβ1-4GlcNAc termini but can also act on Galβ1-3GlcNAc and Galβ1-3GalNAc structures found on glycoproteins and glycolipids. uniprot.orgresearchgate.net While both ST3Gal3 and ST3Gal4 can perform α2,3-sialylation, they modify characteristic target proteins and regulate different biological functions, indicating their distinct roles in cellular processes. nih.gov For instance, loss of ST3GAL3 has been shown to decrease cell proliferation, whereas ST3GAL4 deficiency primarily impacts the sialylation of specific proteins like integrin β1. nih.gov

Alternatively, sialic acid can be attached via an α2,6-linkage by α2,6-sialyltransferases. The most well-known enzyme in this class, ST6GAL1, primarily creates terminal α2,6-sialic acid linkages on N-glycans containing the Galβ1-4GlcNAc sequence. researchgate.netnih.gov This modification is crucial in various biological contexts, and its dysregulation has been linked to several diseases. researchgate.netnih.gov While ST6Gal1 acts on terminal galactose, other enzymes can sialylate internal sugars. An atypical Neu5Acα2–6GlcNAc linkage has been identified in certain human milk oligosaccharides, such as disialyllacto-N-tetraose (DSLNT). nih.gov The synthesis of this specific internal linkage has been attributed to the novel activity of the enzyme ST6GalNAc6. nih.gov

Enzyme ClassExample EnzymeDonor SubstrateAcceptor SubstrateLinkage FormedType of Sialylation
α2,3-SialyltransferaseST3Gal3, ST3Gal4CMP-Neu5AcTerminal Galactose (e.g., Galβ1-3/4GlcNAc)α2,3Terminal
α2,6-SialyltransferaseST6Gal1CMP-Neu5AcTerminal Galactose (e.g., Galβ1-4GlcNAc)α2,6Terminal
α2,6-SialyltransferaseST6GalNAc6CMP-Neu5AcInternal GlcNAcα2,6Internal

The synthesis of sialylated glycans is critically dependent on the availability of the activated sugar donor, cytidine (B196190) 5′-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac). This molecule is synthesized in the cytoplasm and must be transported into the Golgi lumen to be used by sialyltransferases. researchgate.net The biosynthesis of CMP-Neu5Ac begins with UDP-GlcNAc and involves several key enzymes, including UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), Neu5Ac-9-phosphate synthase (NANS), and CMP-Neu5Ac synthetase (CMAS). nih.gov

A primary mechanism for regulating the intracellular levels of CMP-Neu5Ac is allosteric feedback inhibition. The enzyme UDP-GlcNAc-2-epimerase, which catalyzes an early committed step in the pathway, is feedback-inhibited by CMP-Neu5Ac. acs.org This provides an efficient way for cells to control the synthesis of the sugar nucleotide and prevent its accumulation to toxic levels. acs.org Overcoming this feedback inhibition is a key strategy in metabolic engineering to enhance the sialylation of recombinant glycoproteins. nih.gov

Once synthesized, CMP-Neu5Ac is transported from the cytoplasm into the Golgi lumen by a specific nucleotide sugar transporter, the CMP-sialic acid transporter (CST). researchgate.netbiorxiv.org The activity of this transporter is another crucial point of regulation. Recent research has shown that an endogenous methylated form of cytidine monophosphate (m5CMP), which results from the degradation of methylated RNA, can bind to and inhibit the CST. biorxiv.org This discovery establishes a novel link between RNA epigenetics and the regulation of cellular glycosylation. biorxiv.org

Roles of Key Glycosyltransferases in this compound Synthesis

Chemoenzymatic and Microbial Synthesis Strategies for this compound Oligosaccharides

The production of this compound, a complex human milk oligosaccharide (HMO), has been a significant goal for biotechnological research due to its potential health benefits. Strategies for its synthesis have increasingly moved from complex chemical methods to more efficient and specific chemoenzymatic and microbial approaches. These modern techniques leverage the precision of enzymes and the metabolic capabilities of microorganisms to construct the intricate glycosidic linkages of this oligosaccharide.

A key advantage of OPME systems is the integration of sugar nucleotide generation with the glycosyltransferase-catalyzed reactions. nih.gov For the synthesis of this compound, the precursor lacto-N-tetraose (LNT) can be synthesized and then sialylated in a one-pot reaction. The synthesis of LNT itself can be achieved through a sequential OPME process. nih.gov

In a typical OPME setup for producing this compound, the following enzymatic modules would be involved:

A module for the synthesis of the LNT backbone: This would involve a β-1,3-N-acetylglucosaminyltransferase and a β-1,3-galactosyltransferase to assemble the LNT structure from lactose (B1674315) and UDP-sugar donors.

A module for the generation of CMP-N-acetylneuraminic acid (CMP-Neu5Ac): This involves a CMP-sialic acid synthetase (CSS) to activate N-acetylneuraminic acid (Neu5Ac) into its high-energy donor form. nih.gov

A sialyltransferase module: An α-2,3-sialyltransferase is then used to transfer the activated sialic acid to the terminal galactose of the LNT backbone, forming the final this compound structure. nih.gov

Researchers have successfully applied OPME systems for the synthesis of various sialylated HMOs. For instance, a one-pot two-enzyme system containing a CMP-sialic acid synthetase and a suitable sialyltransferase has been effectively used for the synthesis of α-2,3-linked sialosides. rsc.org The synthesis of 3'-sialyl LNT has been demonstrated using this chemoenzymatic approach. nih.gov

Table 1: Key Enzymes in a Potential OPME System for this compound Synthesis

Enzyme Function
β-1,3-N-acetylglucosaminyltransferase Adds GlcNAc to lactose
β-1,3-galactosyltransferase Adds galactose to form LNT
CMP-sialic acid synthetase (CSS) Activates Neu5Ac to CMP-Neu5Ac
α-2,3-sialyltransferase Transfers Neu5Ac to LNT

Metabolic Engineering of Bacterial Strains (e.g.,Escherichia coli) for Recombinant Production

Metabolic engineering of bacterial strains, particularly Escherichia coli, offers a promising avenue for the large-scale and cost-effective production of this compound. E. coli is a well-characterized and genetically tractable host, making it an ideal candidate for engineering complex biosynthetic pathways. The general strategy involves introducing the necessary glycosyltransferases for the assembly of the oligosaccharide and optimizing the host's metabolism to ensure a sufficient supply of the required sugar nucleotide donors.

While specific research exclusively detailing the metabolic engineering of E. coli for this compound is limited, extensive work on the closely related isomer, Sialyllacto-N-tetraose a (LST-a), provides a clear blueprint for how such a system could be developed. nih.govacs.org The production of this compound would require the heterologous expression of a β-1,3-N-acetylglucosaminyltransferase, a β-1,3-galactosyltransferase, and an α-2,3-sialyltransferase. nih.gov

Key metabolic engineering strategies would include:

Enhancing the precursor supply: Overexpression of genes involved in the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), UDP-galactose (UDP-Gal), and CMP-N-acetylneuraminic acid (CMP-Neu5Ac) is crucial. nih.govacs.org

Blocking competing pathways: Deletion of genes that divert precursors away from the target oligosaccharide synthesis can significantly increase product yield. acs.org

Optimizing enzyme expression: Fine-tuning the expression levels of the heterologously expressed glycosyltransferases is necessary to ensure a balanced metabolic flux and prevent the accumulation of toxic intermediates.

The synthesis of lacto-N-tetraose (LNT), the backbone of this compound, has been achieved in recombinant E. coli cells. wikipedia.org Further engineering to include an efficient sialylation module would complete the biosynthetic pathway for this compound.

To maximize the production of this compound in a microbial host, it is often necessary to go beyond simple overexpression of the biosynthetic genes. Combinatorial optimization of gene expression allows for the fine-tuning of the entire metabolic pathway to achieve a balanced flux, which can lead to significant improvements in product titers. This can be particularly important for complex, multi-enzyme pathways where the accumulation of certain intermediates can be detrimental to the cell.

Strategies for combinatorial optimization include:

Promoter engineering: Utilizing a library of promoters with varying strengths to control the transcription levels of each gene in the pathway.

Ribosome Binding Site (RBS) engineering: Modifying the RBS sequence to modulate the translation initiation rate of each enzyme. nih.gov

Plasmid copy number variation: Using plasmids with different copy numbers to control the gene dosage of different parts of the pathway.

While direct reports on the combinatorial optimization for this compound are not prevalent, studies on the biosynthesis of Sialyllacto-N-tetraose a (LST-a) have demonstrated the effectiveness of these approaches. nih.govacs.org For instance, ribosome binding site engineering was successfully used to enhance the production of LST-a. nih.gov These principles are directly applicable to the optimization of this compound production.

Table 2: Combinatorial Optimization Strategies for Enhanced Biosynthesis

Strategy Mechanism
Promoter Engineering Varies transcriptional strength of pathway genes
RBS Engineering Modulates translational efficiency of enzymes
Plasmid Copy Number Control Adjusts the dosage of biosynthetic genes

Screening and Characterization of Novel Glycosyltransferases for Specific Linkages

The specificity and efficiency of the glycosyltransferases used in the biosynthetic pathway are paramount to the successful synthesis of this compound. The precise formation of the β-1,3-glucosaminidic, β-1,3-galactosidic, and α-2,3-sialyl linkages requires highly specific enzymes. Therefore, the screening and characterization of novel glycosyltransferases are active areas of research.

Databases of genomic and metagenomic information are valuable resources for identifying putative glycosyltransferase genes. These candidate genes can then be cloned, expressed, and characterized to determine their substrate specificity and kinetic properties. For example, a novel β-1,3-galactosyltransferase from Chromobacterium violaceum (Cvβ3GalT) was identified and shown to be highly efficient in the synthesis of lacto-N-tetraose. nih.gov

Biological Functions and Molecular Mechanisms in Host Pathogen and Host Commensal Interactions

Modulation of the Gut Microbiota Ecosystem

As a prebiotic compound, Sialylated tetraose type 1 is not digested by the host but is selectively utilized by specific members of the gut microbiota, leading to beneficial shifts in the ecosystem's composition and metabolic output.

Research has consistently shown that sialylated human milk oligosaccharides (HMOs), including this compound, serve as a preferred nutrient source for beneficial gut bacteria, particularly species of the genus Bifidobacterium. wustl.edu Strains such as Bifidobacterium breve and Bifidobacterium longum subsp. infantis possess the specific enzymatic machinery, including sialidases, required to cleave the terminal sialic acid and metabolize the core tetraose structure. wustl.edu This selective utilization confers a competitive growth advantage to these commensal bacteria, allowing them to flourish and dominate in the infant gut environment. This bifidogenic effect is crucial for the establishment of a healthy gut microbiota early in life.

Table 1: Bifidobacterium Species Known to Utilize Sialylated Oligosaccharides

SpeciesKey Findings
Bifidobacterium breveCapable of utilizing sialylated lacto-N-tetraose. Possesses a dedicated gene cluster for the uptake and metabolism of sialic acid.
Bifidobacterium longum subsp. infantisDeploys sialidases to cleave sialic acid from sialylated lacto-N-tetraose, enabling its consumption.
Bifidobacterium bifidumKnown to metabolize various human milk oligosaccharides and possesses sialidases for utilizing sialylated forms.

The fermentation of this compound by beneficial bacteria like Bifidobacterium leads to the production of crucial microbial metabolites, most notably short-chain fatty acids (SCFAs). nih.govnih.gov SCFAs, such as acetate, propionate, and butyrate, are the primary end-products of this anaerobic fermentation process. biorxiv.orgnih.gov Studies on the fermentation of sialylated HMOs have demonstrated a significant increase in the production of these beneficial acids. nih.govnih.govnih.gov Acetate, in particular, has been observed in higher concentrations following the fermentation of sialylated HMOs. nih.gov These SCFAs serve as a vital energy source for intestinal epithelial cells (colonocytes), contribute to the maintenance of an acidic gut environment that is unfavorable for many pathogens, and play a key role in regulating host immune responses and gut motility. biorxiv.org

The intestinal mucus layer is a critical physical barrier that separates the gut microbiota from the underlying epithelial cells. This compound contributes to the integrity and homeostasis of this barrier. HMOs, including sialylated variants, have been shown to support the maturation of the intestine and enhance barrier function. milkgenomics.orgresearchgate.netmdpi.com They can stimulate the expression of mucins, the primary protein components of mucus, by intestinal goblet cells. mdpi.com The sialic acid component of these oligosaccharides is also a key structural element of mucin glycoproteins themselves, which protects the mucus layer from degradation by bacterial enzymes. By promoting a healthy microbiota and the production of SCFAs like butyrate, which nourishes epithelial cells, this compound indirectly supports the continuous regeneration and integrity of the gut barrier. milkgenomics.orgmdpi.com

Anti-Pathogenic and Anti-Infective Activities

Beyond its role in fostering a healthy gut microbiome, this compound exhibits direct protective effects by preventing pathogenic bacteria from establishing infections.

A primary mechanism of bacterial infection is the adhesion of pathogens to specific carbohydrate structures (glycans) on the surface of host epithelial cells. This compound functions as a soluble decoy receptor, mimicking these host cell surface glycans. milkgenomics.orgnih.gov By binding to the adhesive structures (adhesins or lectins) on the surface of pathogenic bacteria, it competitively inhibits them from attaching to the intestinal lining, thereby preventing colonization and subsequent infection. milkgenomics.org This anti-adhesive effect is a critical first line of defense against a variety of pathogens.

Detailed research has highlighted the efficacy of this anti-adhesive mechanism against several key neonatal and infant pathogens.

Uropathogenic Escherichia coli (UPEC) and Enterotoxigenic Escherichia coli (ETEC): Studies have demonstrated that the sialylated fraction of milk oligosaccharides is crucial for inhibiting the binding of both UPEC and ETEC to host cells. The presence of the terminal sialic acid significantly enhances this inhibitory capacity. These pathogens express surface lectins that recognize specific sialylated glycan structures on host cells. This compound acts as a soluble analogue of these receptors, effectively binding to bacterial adhesins and blocking their attachment to the uroepithelium or intestinal epithelium. milkgenomics.org

Group B Streptococcus (GBS): Sialylated variants of lacto-N-tetraose have been shown to possess significant antimicrobial and anti-biofilm activities against GBS. The primary mechanism is believed to be its function as a decoy receptor, preventing GBS from attaching to host cells. However, evidence also suggests a secondary mechanism where these molecules may directly interfere with GBS growth by increasing the permeability of the bacterial cell membrane, representing a direct antimicrobial action. nih.gov

Table 2: Summary of Anti-Adhesive Activity against Specific Pathogens

PathogenMechanism of Inhibition by this compound
Uropathogenic E. coli (UPEC)Acts as a soluble decoy receptor, competitively inhibiting adhesion to uroepithelial cells.
Enterotoxigenic E. coli (ETEC)Binds to bacterial surface lectins, blocking attachment to intestinal epithelial cells.
Group B Streptococcus (GBS)Functions as a decoy receptor to prevent adhesion and may also exert direct antimicrobial effects by increasing cell permeability.

Inhibition of Pathogen Adhesion to Host Cell Receptors

Viral Pathogens (e.g., Rotaviruses, Influenza Viruses, Adenoviruses)

While it is well-established that many viruses utilize sialic acid-containing glycans on host cell surfaces for attachment and entry, specific studies detailing the interaction between this compound and viral pathogens like rotaviruses, influenza viruses, or adenoviruses are not present in the current body of scientific literature.

Rotaviruses : Certain strains of rotavirus, a primary cause of severe gastroenteritis in infants, are known to bind to sialic acids as an initial step for infection. researchgate.net The viral protein VP4, specifically its VP8* subunit, is responsible for this interaction. However, research has not specified this compound as a particular ligand.

Influenza Viruses : The influenza virus hemagglutinin (HA) protein recognizes and binds to sialylated glycans on the surface of respiratory epithelial cells, which initiates viral entry into the host cell. The specificity of HA for either α2,3-linked or α2,6-linked sialic acids is a key determinant of host tropism. Despite extensive research into these interactions, a specific role for this compound has not been elucidated.

Adenoviruses : Some serotypes of adenovirus, particularly those causing epidemic keratoconjunctivitis like type 37, use sialic acid as a cellular receptor for attachment. Human adenovirus 52 has also been shown to bind to sialic acid-containing glycoproteins. There is no evidence to date specifically implicating this compound in these interactions.

Direct Antimicrobial and Antibiofilm Effects

No scientific studies were identified that investigate or demonstrate direct antimicrobial or antibiofilm activities of this compound.

Decoy Receptor Mechanisms against Microbial and Viral Lectins

The concept of using soluble oligosaccharides as decoy receptors to competitively inhibit pathogen binding to host cells is a recognized therapeutic strategy. Sialylated glycans present in mucus can act as natural decoys, trapping viruses like influenza. However, there is no research available that specifically evaluates this compound for its efficacy as a decoy receptor against either microbial or viral lectins.

Immunomodulatory Roles and Glycan-Mediated Signaling

The broader role of sialylation in modulating the immune system is well-documented, often involving interactions with selectins and Siglecs. However, specific research defining an immunomodulatory function or a role in glycan-mediated signaling for this compound is currently absent from the scientific literature.

Interaction with Sialic Acid-Binding Immunoglobulin-like Lectins (Siglecs)

No studies have been published that characterize the specific binding or functional interaction between this compound and any members of the Siglec family of proteins.

There is no available data from glycan array screening or other binding assays to indicate that this compound is a recognized ligand for specific Siglecs, such as Siglec-1 or Siglec-15.

Given the lack of evidence for this compound binding to Siglecs or other immunomodulatory receptors, no information exists regarding any potential downstream signaling pathways that such an interaction might trigger.

Table of Mentioned Compounds

Implications for Innate and Adaptive Immune Responses

This compound, as a member of the broader family of sialylated oligosaccharides, is implicated in the modulation of both innate and adaptive immune responses. These complex glycans can act as crucial signaling molecules, influencing the behavior of various immune cells and contributing to the delicate balance between immune activation and tolerance.

The innate immune system, the body's first line of defense, is significantly influenced by sialylated structures. Sialic acids, the terminal monosaccharides of sialylated oligosaccharides, are recognized as "self-associated molecular patterns" (SAMPs). nih.gov This recognition helps the innate immune system to distinguish between host cells and foreign invaders, thereby preventing an attack on the body's own tissues. nih.gov The interaction of sialylated glycans with Sialic-Acid-Binding Immunoglobulin-like Lectins (Siglecs), a family of receptors expressed on immune cells, is a key mechanism in this process. nih.govnih.gov Engagement of inhibitory Siglecs by sialylated oligosaccharides can dampen immune responses, leading to a state of immune tolerance. nih.govoup.com This is particularly important in preventing excessive inflammation and maintaining tissue homeostasis.

In the context of adaptive immunity, sialylated oligosaccharides also play a modulatory role. While the innate immune system provides a rapid, non-specific response, the adaptive immune system mounts a more targeted and long-lasting defense involving T and B lymphocytes. Sialylated immunoglobulins, for instance, have been shown to possess anti-inflammatory properties. nih.gov The sialylation of antibodies can influence their effector functions, highlighting the importance of this glycosylation in regulating adaptive immune responses. nih.gov Furthermore, by influencing the function of antigen-presenting cells like macrophages and dendritic cells through Siglec interactions, sialylated oligosaccharides can indirectly shape the nature and magnitude of the subsequent T cell and B cell responses. nih.govnih.gov

Influence on Inflammatory Processes and Cell Activation States

This compound and related sialylated molecules exert a profound influence on inflammatory processes and the activation states of various immune cells. Their ability to modulate inflammation is largely attributed to their interactions with Siglec receptors, which can either inhibit or activate immune cell signaling pathways.

A primary anti-inflammatory mechanism of sialylated oligosaccharides is the engagement of inhibitory Siglecs on the surface of immune cells such as macrophages, neutrophils, and dendritic cells. frontiersin.org This interaction can lead to the recruitment of phosphatases that counteract the signaling cascades responsible for pro-inflammatory cytokine production. oup.com For example, certain sialylated human milk oligosaccharides have been shown to inhibit leukocyte rolling and adhesion, which are critical steps in the inflammatory cascade. nih.gov By attenuating excessive neutrophil infiltration and activation, these molecules can help to mitigate tissue damage associated with acute and chronic inflammation. nih.gov

Conversely, some interactions between sialylated structures and Siglecs can be activating. For instance, certain pathogens have evolved to display sialic acids on their surfaces to mimic host structures and evade immune detection. nih.gov However, the host immune system has co-evolved, with some activating Siglecs capable of recognizing these pathogen-associated sialic acids, leading to an inflammatory response to clear the infection. nih.gov The balance between inhibitory and activating Siglec signaling in response to sialylated ligands is therefore crucial in determining the outcome of an immune response.

Contributions to Fetal-Maternal Immune Homeostasis

One of the most critical roles of sialylated oligosaccharides, including likely functions of this compound, is in the establishment and maintenance of fetal-maternal immune homeostasis. Pregnancy presents a unique immunological challenge, as the semi-allogeneic fetus must be tolerated by the maternal immune system. researchgate.net Sialic acids play a pivotal role in this process by creating a tolerogenic environment at the maternal-fetal interface. nih.govfrontiersin.orgnih.gov

The surface of fetal trophoblasts, which form the outer layer of the placenta and are in direct contact with maternal tissues, is densely coated with sialylated glycans. nih.govfrontiersin.org This "sialic acid-rich coating" is thought to mask fetal antigens from the maternal immune system, a mechanism that parallels how some tumor cells evade immune surveillance. frontiersin.org This masking prevents the recognition of the fetus as foreign and the subsequent mounting of a destructive immune response. frontiersin.org

Furthermore, sialylation of the fetal tissues is crucial for protection against the maternal innate immune system, particularly the complement system. nih.govnih.gov Studies have shown that a lack of sialylated glycans on fetal trophoblasts leads to complement activation, infiltration of maternal neutrophils, and ultimately, embryonic lethality. nih.govnih.govjci.org Sialic acids on the fetal cell surface can recruit complement-regulating proteins, thus preventing the complement cascade from attacking the fetal-placental unit. nih.gov

The modulation of maternal immune cells is another key aspect of this process. Sialylated molecules can interact with Siglecs on maternal macrophages and other immune cells in the decidua, promoting an anti-inflammatory and tolerogenic phenotype. oup.comresearchgate.net This helps to limit the access and activation of potentially harmful maternal T and B cells at the implantation site. nih.gov Dysregulation of this delicate immune balance, potentially through altered sialylation, has been implicated in pregnancy complications such as preeclampsia and intrauterine growth restriction. frontiersin.org

Research FindingImplication for Immune HomeostasisReference(s)
Fetal trophoblasts are heavily sialylated.Masks fetal antigens, preventing recognition and rejection by the maternal immune system. nih.govfrontiersin.org
Lack of sialylation leads to complement activation on trophoblasts.Sialic acids are critical for protecting the fetus from the maternal innate immune system. nih.govnih.govjci.org
Sialylated glycans interact with inhibitory Siglecs on maternal immune cells.Promotes a tolerogenic environment at the maternal-fetal interface. oup.comresearchgate.net
Altered sialic acid levels are associated with preeclampsia.Suggests a crucial role for proper sialylation in maintaining a healthy pregnancy. frontiersin.org

Table 1: Role of Sialylation in Fetal-Maternal Immune Homeostasis

Developmental and Physiological Impact of Sialylated Tetraose Type 1 Oligosaccharides

Contribution to Neonatal Organ Maturation and Function

The neonatal period is characterized by rapid growth and functional development of organs. Sialylated tetraose type 1 has been identified as a key bioactive component that supports this critical phase, with notable effects on the intestinal tract and bone development.

Promotion of Intestinal Epithelial Cell Differentiation and Proliferation

The structural and functional integrity of the intestinal epithelium is crucial for nutrient absorption and protection against pathogens. Preclinical research has demonstrated that specific forms of sialylated tetraoses, such as Disialyllacto-N-tetraose (DSLNT), play a protective role in the gut.

In an in-vitro model using human intestinal epithelial Caco-2 cells, DSLNT was shown to mitigate the damaging effects of mast cell chymase, an enzyme implicated in inflammatory bowel disease. tandfonline.comnih.gov Treatment with chymase reduced cell viability and proliferation, whereas the presence of DSLNT counteracted these effects, promoting the maintenance of a healthy epithelial layer. tandfonline.comnih.gov Specifically, DSLNT was observed to rescue the expression of key proteins involved in cell-cell adhesion and signaling, thereby preserving epithelial integrity. tandfonline.comnih.gov While not specific to the "type 1" isomer, these findings on a closely related disialylated tetraose highlight the potential of this class of molecules to support neonatal gut health.

Table 1: Effect of Disialyllacto-N-tetraose (DSLNT) on Intestinal Epithelial Cell Viability and Proliferation in the Presence of Mast Cell Chymase (in vitro)

Treatment GroupEffect on Cell ViabilityEffect on Cell ProliferationKey Protein Expression Rescued
Control (Caco-2 cells)NormalNormalBaseline
Mast Cell ChymaseReducedReducedDown-regulated ZO-1, FAK, P38
DSLNT + Mast Cell ChymaseProtected from reductionProtected from reductionRestored ZO-1, FAK, P38 expression

Influence on Bone Growth and Development in Preclinical Models

Evidence from preclinical studies suggests that sialylated oligosaccharides can influence bone development, particularly in the context of early-life nutrition. In a gnotobiotic mouse model of infant undernutrition, dietary supplementation with sialylated bovine milk oligosaccharides (S-BMO) led to notable changes in bone morphology. nih.gov The S-BMO-supplemented group exhibited increased femoral trabecular bone volume and cortical thickness. nih.gov This was associated with a reduction in osteoclasts, the cells responsible for bone resorption, without a significant effect on osteoblasts, the cells that form new bone. nih.gov

While these findings are based on a mixture of sialylated oligosaccharides and not solely this compound, they point towards a beneficial role for this class of compounds in skeletal development. Further research on another sialylated oligosaccharide, 3'-Sialyllactose (B164678), has shown its potential to alleviate bone loss by regulating bone homeostasis, suggesting a broader role for sialylated milk sugars in bone health. nih.govlayerorigin.com

Role in Neurodevelopment and Cognitive Processes in Preclinical Models

The impact of sialylated oligosaccharides extends to the central nervous system, where they appear to play a crucial role in neurodevelopment and cognitive function. Preclinical studies using various animal models have demonstrated the positive effects of these complex sugars on the brain.

A study focusing on a specific isomer, Sialyllacto-N-tetraose b (LSTb), in a transgenic zebrafish model revealed its significant influence on motor neuron development. nih.gov Treatment with LSTb resulted in an increase in the number and length of caudal primary (CaP) axon branches, which are essential for motor function. nih.gov This structural enhancement was accompanied by improved locomotor activity in the LSTb-treated larvae. nih.gov The underlying mechanism appears to involve the upregulation of genes such as Slit2 and Slit3, which are known to guide axon growth. nih.gov

Table 2: Effect of Sialyllacto-N-tetraose b (LSTb) on Motor Neuron Development in Zebrafish Larvae

ParameterControl GroupLSTb-Treated GroupPercentage Change
Number of CaP Axon BranchesBaselineSignificantly IncreasedData not specified
Length of CaP Axon BranchesBaselineSignificantly IncreasedData not specified
Locomotor ActivityNormalEnhancedData not specified

Furthermore, studies in preterm pigs have shown that supplementation with sialyllactose improves spatial cognition. nih.govresearchgate.netmdpi.com This cognitive improvement was associated with the upregulation of hippocampal genes related to sialic acid metabolism, myelination, and ganglioside biosynthesis, all of which are critical for brain development and function. nih.govmdpi.comnih.gov These findings collectively suggest that sialylated oligosaccharides, including specific tetraose structures, are important for building a healthy and functional nervous system.

Ecological and Evolutionary Perspectives of Sialylated Tetraose Type 1 Oligosaccharides

Comparative Analysis of Sialylated Oligosaccharide Profiles Across Mammalian Milks

The composition and concentration of sialylated oligosaccharides in mammalian milk are not uniform and exhibit significant variation across different species, reflecting distinct evolutionary pressures and nutritional strategies for the neonate. mdpi.com Human milk is particularly rich in a diverse array of these compounds, with sialylated milk oligosaccharides (SMOs) accounting for 10-30% of the total human milk oligosaccharides (HMOs). nih.gov The predominant forms of sialic acid in human milk are N-acetylneuraminic acid (Neu5Ac), while non-human mammals often have N-glycolylneuraminic acid (Neu5Gc) as well. acs.org

In humans, the concentration of total sialic acid is highest in colostrum (approximately 5.04 mmol/L) and decreases as lactation progresses. nih.govnih.gov Key sialylated oligosaccharides in human milk include 3'-sialyllactose (B164678) (3'-SL) and 6'-sialyllactose (B25220) (6'-SL), with concentrations in mature milk ranging from 0.2 to 0.5 g/L for 3'-SL and 0.5 to 1.22 g/L for 6'-SL. mdpi.com Other complex structures like sialyllacto-N-tetraoses (LSTa, LSTb, and LSTc) and disialyllacto-N-tetraose (DSLNT) are also present. nih.gov

Porcine milk also contains a significant proportion of acidic-sialylated oligosaccharides (16-29%), although neutral oligosaccharides are the most abundant. escholarship.orgillinois.edu A study on porcine milk identified sixty unique oligosaccharides, with 3'-SL being a major component. escholarship.orgresearchgate.net Similar to humans, the concentration of acidic oligosaccharides in sow milk decreases as lactation progresses. escholarship.orgillinois.edu

In contrast, bovine milk generally has a lower concentration and diversity of sialylated oligosaccharides compared to human milk. illinois.edu While Neu5Ac is present, Neu5Gc is also a key sialic acid in bovine milk oligosaccharides. mdpi.com The concentration of sialic acid in bovine colostrum is high but decreases rapidly within the first few days of lactation. mdpi.com

This variation in sialylated oligosaccharide profiles across species suggests a co-evolutionary adaptation to the specific needs of the offspring, including the establishment of a beneficial gut microbiota and protection against pathogens relevant to their environment.

MammalPredominant Sialic AcidTotal Sialic Acid in Colostrum (approx.)Key Sialylated OligosaccharidesConcentration Changes During Lactation
HumanNeu5Ac5.04 mmol/L3'-SL, 6'-SL, LSTa, LSTb, LSTc, DSLNTDecreases
PigNeu5Ac, Neu5GcHigh3'-SLAcidic oligosaccharides decrease
CowNeu5Ac, Neu5Gc1700 ng/µLSialyllactoseRapid decrease after first few days

Co-evolutionary Dynamics between Host Glycan Structures and Gut Commensal Metabolism

The intricate relationship between host glycan structures, such as sialylated oligosaccharides, and the metabolic capabilities of gut commensal bacteria is a clear example of co-evolution. nih.gov The host provides a specific nutritional niche through the secretion of these complex carbohydrates, which in turn selects for microbes that possess the enzymatic machinery to utilize them. glycoforum.gr.jp This symbiotic relationship is crucial for the establishment and maintenance of a healthy gut microbiome, particularly in early life. researchgate.netoup.com

Commensal bacteria, especially species from the genera Bacteroides and Bifidobacterium, have evolved sophisticated mechanisms to forage for and metabolize sialylated glycans. mdpi.comdoi.org These microbes produce enzymes called sialidases (or neuraminidases) that cleave terminal sialic acid residues from oligosaccharides and glycoproteins. nih.govfrontiersin.org The released sialic acid can then be transported into the bacterial cell and catabolized as a carbon and energy source. glycoforum.gr.jpnih.gov The genes responsible for sialic acid metabolism are often organized in "Nan clusters" within the bacterial genome. nih.govinteresjournals.org

From the host's perspective, fostering the growth of these specific commensals is beneficial. A stable gut microbiota contributes to nutrient absorption, immune system development, and protection against pathogens. nih.gov The dynamic expression of host glycans can influence the composition of the gut microbiota, and in turn, the microbiota can signal back to the host to modulate glycan production. oup.comspringernature.com This reciprocal interaction suggests a finely tuned co-evolutionary process that promotes mutual benefit. oup.com The diversity of host glycans may have evolved partly as a strategy to cultivate and sustain a complex and beneficial microbial community. oup.com

Sialic Acid as a Nutrient Source and Virulence Factor in Microbial Pathogenicity

Sialic acid is a double-edged sword in the context of host-microbe interactions. While it serves as a valuable nutrient for commensal bacteria, it is also exploited by a wide range of pathogens as both a food source and a tool for virulence. asm.org The ability to utilize host-derived sialic acid is a key factor in the colonization and pathogenesis of many infectious agents. frontiersin.orgasm.org

As a nutrient, sialic acid provides a competitive advantage to pathogens in the host environment, where other nutrients may be scarce. nih.gov Pathogenic Escherichia coli and Salmonella enterica, for example, can thrive in a sialic acid-rich gut environment. nih.gov These pathogens possess sialidases to release sialic acid from host glycans and transporters to internalize it for metabolism. frontiersin.orgnih.gov

Beyond its role as a nutrient, sialic acid is a critical component of pathogenic strategies to evade the host immune system. frontiersin.org Many pathogens decorate their own cell surfaces with sialic acid, a strategy known as molecular mimicry. frontiersin.orgasm.org By displaying sialic acid, which is abundant on host cells, these microbes can mask themselves from the host's immune surveillance, effectively appearing as "self." asm.org This can prevent phagocytosis and inhibit the activation of the complement system, a key part of the innate immune response. asm.orgfrontiersin.org

Furthermore, many viruses, bacteria, and their toxins use host cell surface sialic acids as receptors for attachment and entry. nih.govfrontiersin.orgmdpi.com For instance, the influenza virus binds to sialic acids on the surface of respiratory epithelial cells to initiate infection. mdpi.com Similarly, the cholera toxin produced by Vibrio cholerae binds to gangliosides, which are sialic acid-containing glycolipids, on intestinal cells. nih.gov The bacterium's own sialidase can cleave sialic acids from more complex gangliosides to expose the specific GM1 ganglioside that the toxin binds to, thereby enhancing its virulence. nih.gov The ability of pathogens to recognize specific sialic acid linkages contributes to their host and tissue tropism. mdpi.com

The constant evolutionary pressure exerted by pathogens has likely driven the diversification of sialic acid structures and their linkages in hosts as a defensive measure, in a classic example of a "Red Queen" evolutionary arms race. nih.gov

Future Research Directions and Biotechnological Prospects

Elucidating Fine Structure-Function Relationships of Sialylated Tetraose Type 1 Isomers

The biological activity of sialylated oligosaccharides is profoundly influenced by their specific isomeric forms, particularly the linkage of the terminal sialic acid. While the canonical this compound features a Neu5Acα2-3Gal linkage, the existence and functional implications of other isomers, such as those with an α2,6-linkage, warrant in-depth investigation. nih.govnih.gov Understanding these fine structural differences is crucial as they dictate interactions with sialic acid-binding proteins like Siglecs and selectins, thereby modulating cellular communication and immune responses. nih.gov

Future research will focus on the precise characterization of these isomers and their differential biological activities. Advanced analytical techniques will be pivotal in distinguishing between closely related isomeric structures. nih.govnih.gov Elucidating how subtle changes in the sialic acid linkage of this compound affect its binding affinity to various receptors will provide a clearer picture of its role in health and disease. frontiersin.org

Table 1: Key Research Questions for this compound Isomers

Research Question Rationale Potential Impact
What is the natural abundance and distribution of α2,6-linked this compound compared to the α2,3-linked form? To understand the physiological relevance of different isomers. May reveal tissue-specific functions and disease associations.
How do the binding kinetics of α2,3- and α2,6-isomers of this compound to immune receptors differ? To determine the functional consequences of isomeric variations on immune modulation. Could lead to the design of isomer-specific immunomodulatory therapies.

Advancements in Glycoengineering for Customized Sialylated Oligosaccharide Production

The limited availability of structurally defined sialylated oligosaccharides from natural sources has been a significant hurdle in their study and application. Advances in glycoengineering, particularly chemoenzymatic synthesis, are paving the way for the customized production of this compound and its derivatives. nih.govnih.gov These methods combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions, allowing for the precise construction of complex glycans. nih.gov

One-pot multi-enzyme (OPME) systems are emerging as a highly efficient strategy for synthesizing a diverse library of sialosides. nih.gov This approach allows for the systematic modification of the core structure of this compound, enabling the production of novel analogs with potentially enhanced or new biological activities. Furthermore, host cell glycoengineering, which involves modifying the glycosylation pathways in cell lines like CHO cells, offers a promising avenue for the scalable production of specific sialylated glycoproteins. creative-biolabs.comnih.gov

Table 2: Glycoengineering Strategies for this compound Production

Strategy Description Advantages
Chemoenzymatic Synthesis Combines chemical synthesis of precursors with enzymatic glycosylation to build the oligosaccharide chain. nih.govnih.gov High stereo- and regioselectivity, enabling the synthesis of specific isomers. nih.gov
One-Pot Multi-Enzyme (OPME) Systems Utilizes a cascade of enzymatic reactions in a single vessel to synthesize the target oligosaccharide without intermediate purification steps. nih.gov Increased efficiency, reduced production time, and allows for the creation of diverse sialoside libraries. nih.gov
Host Cell Engineering Genetic modification of host cells (e.g., CHO, E. coli) to enhance the expression of specific sialyltransferases and other glycosylating enzymes. creative-biolabs.com Enables the production of glycoproteins with tailored sialylation patterns and potential for large-scale manufacturing. creative-biolabs.com

| Automated Glycan Assembly | Utilizes solid-phase synthesis on an automated platform for the rapid assembly of oligosaccharides. nih.govbeilstein-journals.org | High-throughput synthesis of a variety of sialylated structures for screening and functional studies. nih.gov |

Exploration of Novel Therapeutic and Prophylactic Applications in Preclinical Settings

Preclinical studies have begun to uncover the therapeutic potential of sialylated oligosaccharides in a range of conditions. For instance, specific sialylated human milk oligosaccharides (HMOs), which share structural similarities with this compound, have demonstrated immunomodulatory and anti-inflammatory properties. biorxiv.orgnih.govnih.gov These molecules have been shown to reduce the expression of pro-inflammatory cytokines in macrophages and attenuate the development of atherosclerosis in murine models. biorxiv.orgnih.govresearchgate.net

Future preclinical research will focus on evaluating the efficacy of highly purified this compound in various disease models. Its potential as a prophylactic agent against viral and bacterial infections is of particular interest, as sialic acid moieties can act as decoys, preventing pathogen binding to host cells. researchgate.net Investigating its role in modulating the gut microbiota and its subsequent impact on systemic immunity is another promising area of exploration. mdpi.com

Integration of Multi-Omics Approaches (Glycomics, Metagenomics, Metabolomics) for Comprehensive Understanding

A holistic understanding of the biological roles of this compound requires the integration of multiple "omics" disciplines. nih.gov Glycomics, the comprehensive study of the glycome, is essential for identifying and quantifying changes in the expression of this compound and its isomers in different physiological and pathological states. nih.gov

Combining glycomics with metagenomics will allow researchers to investigate the interplay between this compound, the gut microbiota, and host health. nih.gov Metabolomics can further elucidate the metabolic pathways influenced by this specific glycan. frontiersin.orgdundee.ac.uk This multi-omics approach will enable the construction of detailed network models that depict the complex interactions between this compound and other biological molecules, providing a systems-level understanding of its function. nih.gov

Standardization and Development of High-Throughput Analytical Methodologies for Complex Sialylated Glycans

A significant challenge in glycobiology is the analytical complexity of sialylated glycans. nih.gov The development of standardized and high-throughput analytical methods is crucial for advancing research on this compound. plos.org Mass spectrometry (MS) techniques, such as MALDI-TOF and ESI-MS/MS, are powerful tools for structural characterization, but require derivatization to stabilize the labile sialic acid linkage. nih.govnih.govunl.edu

Future efforts will focus on refining these methods to improve their sensitivity, reproducibility, and throughput. acs.orgnih.gov The development of robust separation techniques, such as advanced liquid chromatography (LC) and capillary electrophoresis (CE), is also essential for resolving complex mixtures of glycan isomers. acs.orgresearchgate.net Establishing standardized protocols for sample preparation, data acquisition, and analysis will be critical for ensuring the comparability of results across different laboratories and accelerating progress in the field. plos.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Neu5Ac (N-acetylneuraminic acid)
Galactose
GlcNAc (N-acetylglucosamine)
3'-sialyllactose (B164678)
6'-sialyllactose (B25220)
Sialyl-Lewis X
Erythropoietin

Q & A

Q. What experimental techniques are recommended for structural characterization of STetra1?

STetra1’s structural elucidation requires tandem mass spectrometry (MS/MS) with Fourier-transform collisional-induced dissociation (FT CID) and higher-energy collisional dissociation (HCD) to resolve sialic acid linkage isomers (e.g., α2,3 vs. α2,6). Consensus spectra generated via clustering algorithms enhance reproducibility. Complementary computational methods, such as GLYCAM-web for 3D modeling and density functional theory (DFT) for fragmentation pathway analysis, validate experimental data .

Q. How should STetra1 be handled and stored to maintain stability in laboratory settings?

STetra1 is water-soluble (up to 10 g/L in PBS or HEPES) but requires refrigeration (<5°C) to prevent degradation. Solutions should be aliquoted to avoid freeze-thaw cycles. Stability tests under varying pH and temperature conditions are advised to establish optimal storage protocols for long-term studies .

What criteria define a robust research question for studying STetra1’s biochemical properties?

A well-formulated question must be:

  • Feasible : Aligns with available resources (e.g., MS/MS access, glycomics databases).
  • Original : Addresses gaps in sialylation mechanisms or isomer-specific functions.
  • Precise : Avoids broad terms like “role in health” and focuses on testable hypotheses (e.g., “How does STetra1’s α2,3 linkage influence receptor binding?”) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in STetra1’s fragmentation patterns observed via MS/MS?

Discrepancies in cross-ring fragmentation (e.g., differing ion intensities between isomers) can be addressed using quantum mechanical calculations (e.g., B3LYP/DFT) to simulate cleavage pathways. For complex glycans like STetra1, semi-empirical methods (e.g., AM1 Hamiltonian) optimize geometries and predict dominant fragmentation routes, reconciling experimental and theoretical data .

Q. What methodologies are suitable for correlating STetra1’s sialylation patterns with immunogenic responses?

In vitro assays using surface plasmon resonance (SPR) or glycan microarrays can quantify STetra1’s binding affinity to immune receptors (e.g., Siglecs). Pair this with knock-out models (e.g., CRISPR-edited cells lacking specific sialyltransferases) to isolate STetra1’s contribution to immune modulation. Longitudinal studies tracking glycosylation changes in disease models (e.g., cancer, viral infections) further validate functional roles .

Q. How should researchers address conflicting data on STetra1’s bioavailability in different biological systems?

Contradictions may arise from variation in:

  • Sample preparation : Standardize extraction protocols (e.g., PNGase F treatment for N-glycan release).
  • Analytical sensitivity : Use high-resolution MS (≥30,000 resolution) to distinguish STetra1 from isobaric glycans.
  • Biological context : Control for tissue-specific sialylation enzymes (e.g., ST3Gal vs. ST6Gal expression) .

Q. What strategies optimize experimental reproducibility in STetra1 studies?

  • Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw MS spectra in repositories like GlyTouCan.
  • Validation : Include internal standards (e.g., deuterated sialic acids) and replicate experiments across independent labs.
  • Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed method descriptions and supplemental data .

Methodological Guidance

Q. How to design a longitudinal study investigating STetra1’s role in cellular communication?

  • Hypothesis : “STetra1 modulates cell adhesion via α2,3-sialylation-dependent interactions.”
  • Variables : Independent (STetra1 concentration, sialyltransferase activity); Dependent (cell migration rate, receptor clustering).
  • Controls : Use desialylated analogs or competitive inhibitors (e.g., neuraminidase-treated cells).
  • Analysis : Combine live-cell imaging with glycan profiling at multiple timepoints .

Q. What statistical approaches are recommended for analyzing STetra1’s structural heterogeneity in mass spectrometry data?

Employ multivariate analysis (e.g., PCA) to cluster MS/MS spectra by linkage type. Bootstrapping methods assess confidence in fragmentation pattern assignments. Open-source tools (e.g., GlycoWorkbench) automate annotation and reduce human error .

Ethical and Reporting Considerations

Q. How to ensure ethical compliance in studies involving STetra1-derived therapeutics?

  • Transparency : Disclose funding sources (e.g., pharmaceutical partnerships) in acknowledgments.
  • Data integrity : Avoid selective reporting of favorable MS/MS spectra; publish negative results (e.g., failed binding assays).
  • Biosafety : Follow institutional guidelines for handling bioactive glycans (e.g., risk assessments for in vivo delivery) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.